Cas no 2034585-13-0 (N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide)
![N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide structure](https://ja.kuujia.com/scimg/cas/2034585-13-0x500.png)
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2,2-diphenylacetamide
- N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide
-
- インチ: 1S/C27H39N3O3/c1-27(2,3)33-21-24(31)20-30-18-16-29(17-19-30)15-14-28-26(32)25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,24-25,31H,14-21H2,1-3H3,(H,28,32)
- InChIKey: IUSABXVBIWOMSR-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1CCN(CC(O)COC(C)(C)C)CC1)(=O)C(C1=CC=CC=C1)C1=CC=CC=C1
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3408-0032-2μmol |
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide |
2034585-13-0 | 90%+ | 2μl |
$57.0 | 2023-04-24 | |
Life Chemicals | F3408-0032-1mg |
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide |
2034585-13-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3408-0032-4mg |
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide |
2034585-13-0 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
Life Chemicals | F3408-0032-5μmol |
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide |
2034585-13-0 | 90%+ | 5μl |
$63.0 | 2023-04-24 | |
Life Chemicals | F3408-0032-2mg |
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide |
2034585-13-0 | 90%+ | 2mg |
$59.0 | 2023-04-24 | |
Life Chemicals | F3408-0032-5mg |
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide |
2034585-13-0 | 90%+ | 5mg |
$69.0 | 2023-04-24 | |
Life Chemicals | F3408-0032-3mg |
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide |
2034585-13-0 | 90%+ | 3mg |
$63.0 | 2023-04-24 |
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamideに関する追加情報
Recent Advances in the Study of N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide (CAS: 2034585-13-0)
The compound N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide (CAS: 2034585-13-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.
Recent studies have highlighted the compound's role as a modulator of specific biological pathways, particularly in the context of neurological and inflammatory disorders. The presence of the tert-butoxy and hydroxypropyl groups, combined with the diphenylacetamide moiety, suggests a high degree of specificity in its interactions with target proteins. Preliminary data from in vitro and in vivo experiments indicate promising activity in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, although further validation is required.
The synthesis of N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide has been optimized in recent publications, with a focus on improving yield and purity. Key advancements include the use of novel catalytic systems and green chemistry approaches, which have reduced the environmental impact of the synthesis process. These improvements are critical for scaling up production for preclinical and clinical studies.
Pharmacokinetic studies of the compound have revealed favorable absorption and distribution profiles, with notable penetration of the blood-brain barrier—a critical factor for its potential use in treating central nervous system disorders. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Researchers are currently exploring structural analogs to address these limitations while retaining the compound's therapeutic efficacy.
In addition to its neurological applications, recent investigations have explored the anti-inflammatory properties of N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide. Early-stage studies suggest that it may inhibit key pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis. These findings are supported by molecular docking studies that highlight its interactions with inflammatory signaling proteins.
Despite these promising developments, significant gaps remain in our understanding of the compound's long-term safety and efficacy. Ongoing research is focused on elucidating its mechanism of action at the molecular level and identifying potential biomarkers for patient stratification in future clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological profile and structural versatility position it as a promising candidate for addressing unmet medical needs in neurology and immunology. Continued investment in research and development will be essential to fully realize its therapeutic potential.
2034585-13-0 (N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-2,2-diphenylacetamide) 関連製品
- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)
- 2803863-04-7(1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)
- 32811-40-8((E)-Coniferol)
- 1821712-18-8((1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine)
- 392322-76-8(N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide)
- 2172190-56-4(7-fluoro-1H-indazole-3-sulfonamide)
- 1803801-41-3(6-Phenyl-3-(trifluoromethyl)pyridine-2-methanol)
- 1049748-69-7(2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
- 1537661-60-1(4-cyclopentyl-3,3-dimethylbutan-1-amine)




